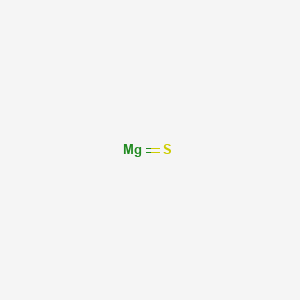

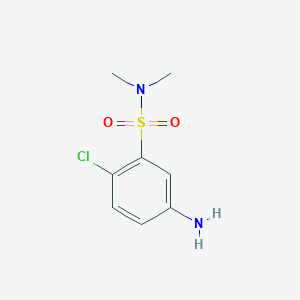

5-アミノ-2-クロロ-N,N-ジメチルベンゼンスルホンアミド

説明

Synthesis Analysis

The synthesis of structurally related compounds, such as sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride, involves the interaction of N-(2,4-dimethylphenyl)-N-methyl-benzenesulfonamide or N-(2,6-dimethylphenyl)-N-methylbenzenesulfonamide with chlorosulfonic acid, followed by structural characterization through X-ray single crystal diffraction and kinetic investigation of substitution reactions in aqueous solutions (Rublova et al., 2017).

Molecular Structure Analysis

The crystal structure analysis of related compounds provides insights into the molecular and electronic structures. For instance, the sterically hindered organic molecules are cross-linked into frameworks by means of hydrogen bonds of the C-H⋯O type, with ab initio quantum-chemical calculations supporting these findings (Rublova et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving similar sulfonamide compounds have shown the potential for effective recognition of different types of amino groups, demonstrating the versatility of these compounds in chemical synthesis. This includes the direct N-alkylation of aminobenzenesulfonamides with alcohols, highlighting the compound's reactive nature and potential for further chemical modifications (Lu et al., 2015).

Physical Properties Analysis

Although specific studies on the physical properties of 5-Amino-2-chloro-N,N-dimethyl-benzenesulfonamide were not identified, related research on benzenesulfonamides suggests that the physical properties, such as solubility and melting points, can be inferred from molecular structure analysis and crystallography studies. The detailed crystal and molecular structures provide insights into the compound's stability and potential physical properties.

Chemical Properties Analysis

The chemical properties of related benzenesulfonamides, including reactivity, stability, and interaction with other chemical entities, have been explored through various studies. For example, the synthesis and evaluation of novel ureido benzenesulfonamides incorporating triazine moieties as potent inhibitors highlight the compound's ability to interact selectively with biological targets, indicating its chemical versatility and potential for specific applications (Lolak et al., 2019).

科学的研究の応用

抗がん剤

“5-アミノ-2-クロロ-N,N-ジメチルベンゼンスルホンアミド”などのベンゼンスルホンアミド誘導体は、抗がん剤としての可能性が検討されています . これらの化合物は、トリプルネガティブ乳がん細胞株(MDA-MB-231)や別の乳がん細胞株(MCF-7)を含むがん細胞株に対して有意な阻害効果を示しています .

抗菌剤

抗がん特性に加えて、ベンゼンスルホンアミド誘導体は抗菌特性についても研究されています . これは、“5-アミノ-2-クロロ-N,N-ジメチルベンゼンスルホンアミド”が新しい抗菌薬の開発のための潜在的な候補であることを意味しています .

炭酸脱水酵素IX阻害剤

“5-アミノ-2-クロロ-N,N-ジメチルベンゼンスルホンアミド”とその誘導体は、多くの固形腫瘍で過剰発現している酵素である炭酸脱水酵素IX(CA IX)を阻害することが判明しています . そのため、これらの化合物は、新規の抗増殖剤の発見に役立ちます .

アポトーシス誘導物質

“5-アミノ-2-クロロ-N,N-ジメチルベンゼンスルホンアミド”の誘導体の中には、がん細胞でアポトーシスを誘導することが判明したものがあります . たとえば、ある誘導体は、乳がん細胞株の一種であるMDA-MB-231でアポトーシスを誘導することができました .

細胞取り込み研究

“5-アミノ-2-クロロ-N,N-ジメチルベンゼンスルホンアミド”とその誘導体は、細胞取り込み研究で使用されています . これらの研究は、これらの化合物が細胞にどのように吸収されるかを理解するのに役立ち、薬物開発において非常に重要です <svg class="icon" height="16" p-id="1735" t="1709264788668"

Safety and Hazards

特性

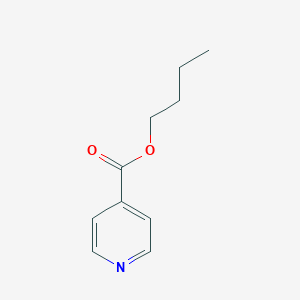

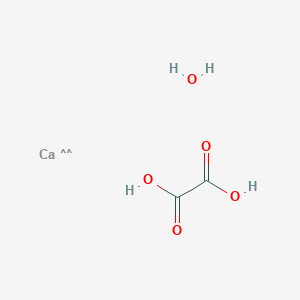

IUPAC Name |

5-amino-2-chloro-N,N-dimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2O2S/c1-11(2)14(12,13)8-5-6(10)3-4-7(8)9/h3-5H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODCHLWPLEOVWHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

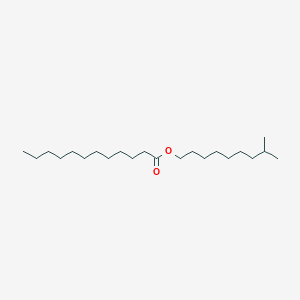

CN(C)S(=O)(=O)C1=C(C=CC(=C1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60394250 | |

| Record name | 5-Amino-2-chloro-N,N-dimethylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10475-06-6 | |

| Record name | 5-Amino-2-chloro-N,N-dimethylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-2-chloro-N,N-dimethylbenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-6-carboxylic acid](/img/structure/B87438.png)